molecular formula C18H26BCl2NO4 B2637430 4-(2-Morpholinoethoxy)-3,5-dichlorophenylboronic acid, pinacol ester CAS No. 2096329-90-5

4-(2-Morpholinoethoxy)-3,5-dichlorophenylboronic acid, pinacol ester

Cat. No.: B2637430
CAS No.: 2096329-90-5
M. Wt: 402.12
InChI Key: BKVUERTVGUEFAF-UHFFFAOYSA-N
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Description

4-(2-Morpholinoethoxy)-3,5-dichlorophenylboronic acid, pinacol ester is a boronic acid derivative commonly used in organic synthesis and medicinal chemistry. This compound features a boronic acid functional group, which is known for its versatility in forming stable covalent bonds with diols, amines, and other nucleophiles. The presence of the morpholinoethoxy group and dichlorophenyl moiety enhances its reactivity and specificity in various chemical reactions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Morpholinoethoxy)-3,5-dichlorophenylboronic acid, pinacol ester typically involves the following steps:

  • Formation of the Boronic Acid Intermediate: : The initial step involves the preparation of 4-(2-Morpholinoethoxy)-3,5-dichlorophenylboronic acid. This can be achieved through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source and a suitable palladium catalyst.

  • Esterification: : The boronic acid intermediate is then esterified with pinacol to form the pinacol ester. This reaction is usually carried out in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Morpholinoethoxy)-3,5-dichlorophenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound is frequently used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base such as potassium carbonate or sodium hydroxide.

    Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Nucleophiles: Amines, thiols.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Resulting from oxidation reactions.

    Substituted Aromatics: From nucleophilic substitution reactions.

Scientific Research Applications

4-(2-Morpholinoethoxy)-3,5-dichlorophenylboronic acid, pinacol ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds.

    Biology: Employed in the development of boron-containing drugs and probes for biological studies.

    Medicine: Investigated for its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Morpholinomethyl)phenylboronic acid pinacol ester
  • 4-(4-Morpholinyl)benzeneboronic acid pinacol ester
  • 4-(2-Morpholinoethoxy)phenylboronic acid, pinacol ester

Uniqueness

4-(2-Morpholinoethoxy)-3,5-dichlorophenylboronic acid, pinacol ester is unique due to the presence of both the morpholinoethoxy group and the dichlorophenyl moiety. This combination enhances its reactivity and specificity in chemical reactions, making it a valuable tool in organic synthesis and medicinal chemistry. The dichlorophenyl group provides additional sites for functionalization, while the morpholinoethoxy group improves solubility and bioavailability.

Properties

IUPAC Name

4-[2-[2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BCl2NO4/c1-17(2)18(3,4)26-19(25-17)13-11-14(20)16(15(21)12-13)24-10-7-22-5-8-23-9-6-22/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVUERTVGUEFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)OCCN3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BCl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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